molecular formula C7H16N2O2S B2898172 2,2-Dimethyl-1-(methylsulfonyl)piperazine CAS No. 956075-54-0

2,2-Dimethyl-1-(methylsulfonyl)piperazine

Cat. No.: B2898172
CAS No.: 956075-54-0
M. Wt: 192.28
InChI Key: CPCSGLIYTODURB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(methylsulfonyl)piperazine is a chemical compound with the CAS Number: 956075-54-0 . It has a molecular weight of 192.28 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 . The InChI key is CPCSGLIYTODURB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Hyperbranched Polymers Synthesis

A novel strategy for the synthesis of hyperbranched polymers utilizing commercially available A2 type and BB‘2 type monomers has been developed. This research focuses on the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone to create hyperbranched polysulfone−amine with multiamino groups. These polymers show solubility in water and various organic solvents, indicating their potential for broad applications in materials science (D. Yan & Chao Gao, 2000).

Drug Metabolism

The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to various metabolites, including a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This study elucidates the enzymes involved in these metabolic pathways, highlighting the role of cytochrome P450 enzymes in drug metabolism and detoxification processes (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties for Age-Related Diseases

Compounds analogues to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, exhibiting antioxidant properties, have been synthesized for the treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds, by possessing free radical scavenger groups, show promise in protecting cells against oxidative stress-induced damage (Hongxiao Jin et al., 2010).

Anticancer Activity

The anticancer activity of polyfunctional substituted 1,3-thiazoles, with piperazine substituents, was explored through in vitro screening on various cancer cell lines. Some compounds demonstrated significant anticancer activity, suggesting the potential of piperazine derivatives in cancer treatment strategies (Kostyantyn Turov, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

Properties

IUPAC Name

2,2-dimethyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCSGLIYTODURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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